molecular formula C9H6BrNO B023616 6-Bromoquinolin-2(1H)-one CAS No. 1810-66-8

6-Bromoquinolin-2(1H)-one

Cat. No. B023616
CAS RN: 1810-66-8
M. Wt: 224.05 g/mol
InChI Key: YLAFBGATSQRSTB-UHFFFAOYSA-N
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Patent
US04728654

Procedure details

A mixture of 6-bromo-2-[1H]-quinolone (2.90 g) and trimethyloxoniumtetrafluoroborate (2.10 g) was stirred in dichloromethane (50 cm3) for 48 hours under nitrogen. Aqueous 10% sodium hydroxide (20 cm3) was added and the aqueous phase was extracted with dichloromethane (2×40 cm3). The dried (MgSO4) extracts were evaporated and the residue was crystallised from petroleum ether (b.p. 60°-80°) to yield the title compound, m.p. 90°-94°, (2.16 g).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH:6]=[CH:5]2.F[B-](F)(F)F.[CH3:18][O+](C)C.[OH-].[Na+]>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([O:12][CH3:18])[CH:6]=[CH:5]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
BrC=1C=C2C=CC(NC2=CC1)=O
Name
Quantity
2.1 g
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane (2×40 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4) extracts
CUSTOM
Type
CUSTOM
Details
were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was crystallised from petroleum ether (b.p. 60°-80°)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CC(=NC2=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.